molecular formula C18H27ClFNO4 B14804157 (1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride

(1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride

Cat. No.: B14804157
M. Wt: 375.9 g/mol
InChI Key: WJDKGRLMNSHPON-SZOUEMSFSA-N
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Description

(1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride typically involves multi-step organic reactions. The starting materials might include 5-fluoro-2-methoxybenzene, morpholine, and oxane derivatives. The synthesis could involve:

    Nucleophilic substitution: reactions to introduce the morpholine ring.

    Hydroxylation: to introduce the hydroxyl group.

    Fluorination: to add the fluorine atom.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:

    Catalysts: to increase reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Temperature and pressure control: to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride would involve its interaction with specific molecular targets. This could include:

    Binding to receptors: Modulating receptor activity.

    Enzyme inhibition: Inhibiting enzyme activity to alter biochemical pathways.

    Signal transduction: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other morpholine derivatives with different substituents. Examples include:

  • (1S)-2-(5-chloro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride
  • (1S)-2-(5-bromo-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride

Uniqueness

The uniqueness of (1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride lies in its specific substituents, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C18H27ClFNO4

Molecular Weight

375.9 g/mol

IUPAC Name

(1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride

InChI

InChI=1S/C18H26FNO4.ClH/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17;/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3;1H/t17?,18-;/m0./s1

InChI Key

WJDKGRLMNSHPON-SZOUEMSFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)F)C[C@](C2CCOCC2)(C3CNCCO3)O.Cl

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O.Cl

Origin of Product

United States

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